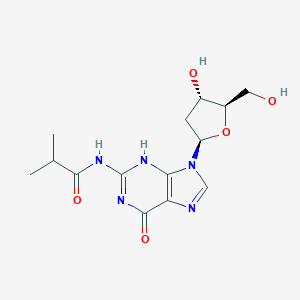
N2-异丁酰-2'-脱氧鸟苷
描述
Synthesis Analysis
The synthesis of N2-Isobutyryl-2'-deoxyguanosine and its derivatives involves various chemical reactions. A notable method includes the efficient one-flask synthesis of N2-isobutyryl-O6-[2-(4-nitrophenyl)ethyl]-5′-O-dimethoxytrityl-2′-deoxyguanosine through alkylation followed by deprotection processes (Guzaev, 1992). Another approach described the synthesis starting from guanosine and involving protection and deprotection steps to yield protected 3′-deoxyguanosine (He & BischofbergerNorbert, 1995).
Molecular Structure Analysis
N2-Isobutyryl-2'-deoxyguanosine exhibits unique structural features that influence its chemical reactivity and interaction with enzymes and nucleic acids. The molecular structure of this compound has been analyzed through various spectroscopic techniques, revealing insights into its tautomeric forms and the stability of these forms under different conditions (Yang et al., 2013).
Chemical Reactions and Properties
The chemical behavior of N2-Isobutyryl-2'-deoxyguanosine under various conditions has been extensively studied. For example, its reactivity towards deacylation and the kinetic investigation of this process highlight the compound's stability and reactivity (Liguori et al., 1994). Another study focused on the synthesis and reactivity of 8-fluoro-N-2-isobutyryl-2′-deoxyguanosine, demonstrating its labile nature under acidic conditions and challenges in incorporating it into oligonucleotides (Solodinin et al., 2020).
科学研究应用
化妆品行业
最后,N2-异丁酰-2'-脱氧鸟苷在化妆品行业也有应用。它被用于配制旨在保护皮肤免受紫外线辐射引起的DNA损伤的产品,从而防止老化迹象并保持皮肤健康。
安全和危害
作用机制
Target of Action
N2-Isobutyryl-2’-deoxyguanosine is a modified nucleoside, and its primary targets are likely to be the enzymes involved in DNA replication and repair. These enzymes recognize and interact with the nucleoside during the process of DNA synthesis .
Mode of Action
This incorporation could potentially lead to changes in the DNA structure or function .
Biochemical Pathways
The biochemical pathways affected by N2-Isobutyryl-2’-deoxyguanosine are likely related to DNA synthesis and repair. The compound could potentially affect the fidelity of DNA replication and the accuracy of DNA repair mechanisms .
Pharmacokinetics
Like other nucleosides, it is expected to be well-absorbed and distributed throughout the body, metabolized by nucleoside-metabolizing enzymes, and excreted via the kidneys .
Result of Action
The molecular and cellular effects of N2-Isobutyryl-2’-deoxyguanosine’s action are likely to be related to changes in DNA structure or function. These changes could potentially affect gene expression and cellular processes .
Action Environment
The action, efficacy, and stability of N2-Isobutyryl-2’-deoxyguanosine could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, extreme pH or temperature conditions could affect the stability of the compound, while the presence of other molecules could affect its interaction with its targets .
属性
IUPAC Name |
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O5/c1-6(2)12(22)17-14-16-11-10(13(23)18-14)15-5-19(11)9-3-7(21)8(4-20)24-9/h5-9,20-21H,3-4H2,1-2H3,(H2,16,17,18,22,23)/t7-,8+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDXEQFMTMICKG-DJLDLDEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90218970 | |
| Record name | Guanosine, 2'-deoxy-N-(2-methyl-1-oxopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90218970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68892-42-2 | |
| Record name | Guanosine, 2'-deoxy-N-(2-methyl-1-oxopropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068892422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanosine, 2'-deoxy-N-(2-methyl-1-oxopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90218970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary cellular mechanisms of action for N2-Isobutyryl-2'-deoxyguanosine derivatives in exhibiting anti-neoplastic activity?
A: N2-Isobutyryl-2'-deoxyguanosine derivatives demonstrate potent anti-neoplastic activity by primarily targeting DNA and RNA synthesis in cancerous cells. These agents significantly inhibit both DNA and RNA synthesis in L1210 leukemia cells []. This inhibition is achieved through multiple mechanisms:
- Disruption of De Novo Purine Synthesis: N2-Isobutyryl-2'-deoxyguanosine derivatives effectively inhibit de novo purine synthesis by targeting key regulatory enzymes, namely PRPP amidotransferase and IMP dehydrogenase []. This disruption in purine synthesis limits the availability of essential building blocks for DNA and RNA.
- Inhibition of Nucleotide Synthesis and Salvage Pathways: Besides de novo purine synthesis, these agents also impact other critical enzymes in nucleotide metabolism. This includes inhibiting thymidylate synthetase, OMP decarboxylase, and thymidine kinases, further depleting the cellular pool of nucleotides required for DNA and RNA synthesis [].
- Induction of DNA Strand Breaks: N2-Isobutyryl-2'-deoxyguanosine derivatives have been shown to reduce deoxyribonucleotide levels and cause DNA strand scission []. These strand breaks disrupt the integrity of the DNA molecule, ultimately interfering with vital cellular processes like replication and transcription, leading to cell death.
Q2: How does the chemical structure of N2-Isobutyryl-2'-deoxyguanosine contribute to its anti-neoplastic activity?
A: While the provided research [] focuses on the activity of N2-Isobutyryl-2'-deoxyguanosine derivatives and doesn't delve into specific structure-activity relationships, the inclusion of the N7-cyanoborane group is notable. This modification likely influences the molecule's interaction with its biological targets. Further research exploring modifications to the N2-isobutyryl group and other structural variations could provide valuable insights into optimizing the potency and selectivity of this class of compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid](/img/structure/B48928.png)
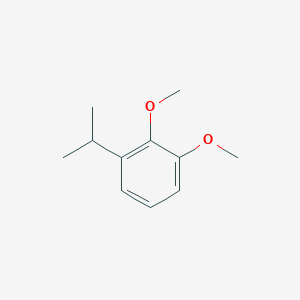
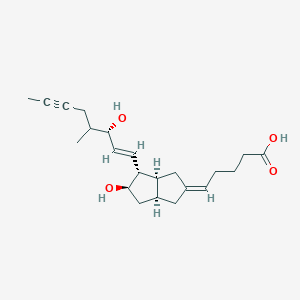



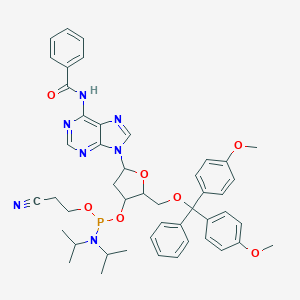
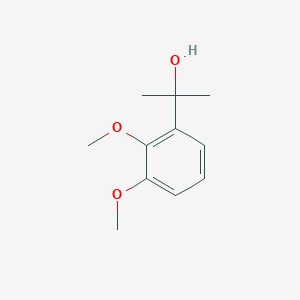
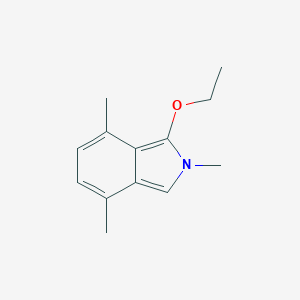
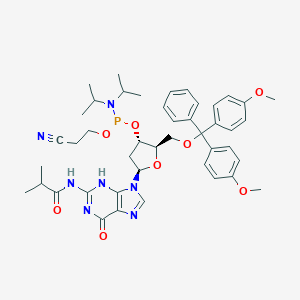
![methyl 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B48962.png)

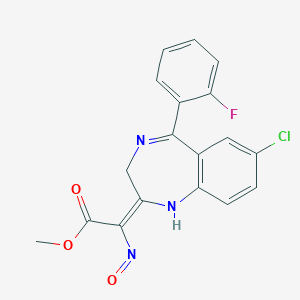
![8-Oxaspiro[4.5]decane-7,9-dione](/img/structure/B48965.png)